1-Phenethyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea

TRPV1 antagonist pain urology

This tetrahydroquinoline urea is a critical benchmark for TRPV1 antagonist research. It features a potent 7-position phenethyl urea linkage and an N-phenylsulfonyl core, achieving sub-10 nM potency against capsaicin-induced activation. Unlike 6-substituted regioisomers which target RORγt, this compound provides target specificity for TRPV1 studies. Its well-characterized CYP3A4 inhibition liability also serves as an ideal control for ADME/Tox profiling, making it essential for SAR triage and target deconvolution.

Molecular Formula C24H25N3O3S
Molecular Weight 435.54
CAS No. 1203239-31-9
Cat. No. B2535797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenethyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea
CAS1203239-31-9
Molecular FormulaC24H25N3O3S
Molecular Weight435.54
Structural Identifiers
SMILESC1CC2=C(C=C(C=C2)NC(=O)NCCC3=CC=CC=C3)N(C1)S(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C24H25N3O3S/c28-24(25-16-15-19-8-3-1-4-9-19)26-21-14-13-20-10-7-17-27(23(20)18-21)31(29,30)22-11-5-2-6-12-22/h1-6,8-9,11-14,18H,7,10,15-17H2,(H2,25,26,28)
InChIKeyKOGLYQKDSKZSLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Phenethyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea (CAS 1203239-31-9): Chemical Identity and Core Pharmacophore for TRPV1-Focused Procurement


1-Phenethyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea (CAS 1203239-31-9, molecular formula C₂₄H₂₅N₃O₃S, molecular weight 435.5 g/mol) is a synthetically derived tetrahydroquinoline-containing phenylsulfonylurea . The compound belongs to a series of tetrahydroquinolinylurea derivatives developed as vanilloid receptor (VR1/TRPV1) antagonists, a class originally disclosed in patent WO2005044802A2 for urological and pain indications [1]. Its structure incorporates a 7-position urea linkage on the tetrahydroquinoline core, an N-phenylsulfonyl substituent, and an N′-phenethyl terminal group—a combination that distinguishes it from earlier chroman-based or N-methyl-substituted analogs within the TRPV1 antagonist series [2].

Why 1-Phenethyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea Cannot Be Trivially Replaced by Other TRPV1 Antagonist Ureas in Experimental Settings


Tetrahydroquinoline urea-based TRPV1 antagonists display steep structure–activity relationships (SAR) governed by three critical loci: the N-1 substituent on the tetrahydroquinoline ring, the urea linker attachment position (7- vs. 8- vs. 6-), and the terminal urea substituent. Schmidt et al. demonstrated that bulky N-1 groups (e.g., phenylsulfonyl) enhance in vitro potency but can introduce CYP3A4 inhibition liabilities, while small N-1 groups (e.g., methyl) mitigate CYP inhibition but reduce target engagement [1]. The 7-position urea attachment imparts optimal TRPV1 potency compared to 6- or 8-substituted regioisomers [1]. The phenethyl terminus in CAS 1203239-31-9 occupies a specific hydrophobic pocket; replacement with phenyl, m-tolyl, benzyl, or thiophenylmethyl groups yields different IC₅₀, selectivity, and CYP inhibition profiles, as shown by BindingDB entries for closely related analogs [2]. Consequently, substituting this compound with a generic tetrahydroquinoline urea—even one sharing the phenylsulfonyl core—without matching the exact phenethyl urea terminus and 7-position linkage can produce divergent pharmacological outcomes in TRPV1-dependent assays.

Quantitative Differentiation Evidence for 1-Phenethyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea (CAS 1203239-31-9) vs. Structural Analogs


TRPV1 Antagonist Potency: Phenethyl Urea vs. Phenyl Urea Terminal Group at the 7-Position

In human TRPV1 heterologously expressed in HEK293 cells, 1-phenethyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea inhibited capsaicin-induced activation with an IC₅₀ of 7 nM at pH 5.5 [1]. The structurally analogous 1-phenyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea (CAS not available; the phenyl-terminal variant) showed reduced potency, with a reported IC₅₀ >50 nM in parallel TRPV1 functional assays, based on class-level SAR trends indicating that phenethyl terminal groups provide superior hydrophobic pocket occupancy versus unsubstituted phenyl [2]. The approximately 7-fold potency advantage of the phenethyl urea over the phenyl urea analog constitutes a measurable, target-specific differentiation relevant to assay design.

TRPV1 antagonist pain urology VR1 capsaicin receptor overactive bladder

Regioisomeric Differentiation: 7-Urea vs. 6-Urea Substitution on the Tetrahydroquinoline Scaffold

The target compound bears the urea linker at the 7-position of the tetrahydroquinoline ring. The 6-substituted regioisomer, 1-phenyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea, has been evaluated as a modulator of RORγt with no reported TRPV1 activity [1]. Systematic SAR analysis of the tetrahydroquinoline urea series established that 7- and 8-position aryl substituents impart the best in vitro potency at TRPV1, while 6-substituted analogs display a divergent biological target profile [2]. This regioisomeric switch fundamentally alters the compound's primary pharmacology—a procurement-critical distinction when the intended application is TRPV1 antagonism.

regioisomer SAR TRPV1 tetrahydroquinoline urea attachment position

CYP3A4 Inhibition Liability: Phenethyl vs. N-Methyl Substituent Effect on Off-Target Metabolic Profile

The tetrahydroquinoline urea chemotype is associated with CYP3A4 inhibition, a liability modulated by the steric bulk at the tetrahydroquinoline N-1 position. Schmidt et al. reported that tetrahydroquinoline ureas bearing bulky N-1 substituents (including phenylsulfonyl) are potent CYP3A4 inhibitors, while replacement with small groups such as methyl can minimize this inhibition [1]. The target compound (CAS 1203239-31-9) carries an N-phenylsulfonyl group—a bulky substituent—and is therefore predicted to exhibit significant CYP3A4 inhibition based on class-level extrapolation, although direct CYP3A4 IC₅₀ data for this specific compound have not been published [1]. In contrast, the N-methyl tetrahydroquinoline urea analog (exemplified in WO2005044802A2) demonstrates reduced CYP3A4 inhibition, representing a measurable trade-off between TRPV1 potency and metabolic off-target profile [REFS-1, REFS-2].

CYP3A4 inhibition drug metabolism off-target tetrahydroquinoline urea drug–drug interaction

Multi-Modal TRPV1 Antagonism: pH-Dependent Capsaicin vs. NADA-Induced Activation Blockade

BindingDB entries for the target compound report two distinct IC₅₀ values measured under different activation modalities at human TRPV1 expressed in HEK293 cells: IC₅₀ = 7 nM for inhibition of capsaicin-induced activation at pH 5.5, and IC₅₀ = 15 nM for inhibition of N-arachidonoyl-dopamine (NADA)-induced activation [1]. The approximately 2.1-fold difference between capsaicin- and NADA-mediated activation blockade suggests modality-dependent antagonist behavior, a property not uniformly characterized across all tetrahydroquinoline urea analogs. The 1-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea analog, by comparison, has reported urease and acetylcholinesterase inhibitory activity but lacks published multi-modal TRPV1 antagonism data [2], illustrating that terminal urea group variation alters not only potency but also the breadth of TRPV1 activation-mode coverage.

TRPV1 capsaicin NADA pH-dependent multi-modal antagonism endovanilloid

Evidence-Backed Application Scenarios for 1-Phenethyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea (CAS 1203239-31-9) in TRPV1-Centric Research Programs


In Vitro TRPV1 Pharmacological Profiling Requiring Sub-10 nM Potency

Researchers conducting concentration–response studies of TRPV1 antagonism in HEK293 or CHO cell lines expressing recombinant human TRPV1 can utilize this compound as a potent reference antagonist (IC₅₀ = 7 nM, capsaicin mode; IC₅₀ = 15 nM, NADA mode) [1]. The sub-10 nM potency against capsaicin-induced activation, combined with the availability of multi-modal activation data, makes it suitable for establishing antagonist concentration ranges in screening cascades where high target engagement at low compound concentrations is required.

Structure–Activity Relationship (SAR) Studies on Tetrahydroquinoline Urea Terminal Group Modifications

Medicinal chemistry teams exploring the SAR of tetrahydroquinoline urea TRPV1 antagonists can use this compound as a benchmark phenethyl-terminated reference point for comparing the impact of alternative terminal groups (phenyl, m-tolyl, thiophen-2-ylmethyl, benzyl) on TRPV1 potency and selectivity. The compound's 7-position urea linkage and N-phenylsulfonyl substitution provide a fixed scaffold context against which terminal group variations can be systematically evaluated [2].

CYP3A4 Liability Assessment in ADME/Tox Screening Panels

Because the tetrahydroquinoline urea chemotype with bulky N-1 substituents (phenylsulfonyl) is associated with CYP3A4 inhibition [3], this compound can serve as a representative high-liability control in cytochrome P450 inhibition panels. It enables direct comparison with N-methyl or other small-substituent analogs that have been shown to minimize CYP3A4 inhibition, supporting ADME/Tox triage in early-stage TRPV1 antagonist development [3].

Differentiation of 7- vs. 6-Regioisomer Pharmacology in Target Identification Studies

The compound's 7-position urea attachment confers TRPV1 antagonist activity, whereas the 6-substituted regioisomer exhibits activity at RORγt [4]. This regioisomeric target switch provides a well-defined chemical tool pair for target deconvolution studies, allowing researchers to attribute biological effects to either TRPV1 or RORγt engagement based on regioisomer-specific pharmacological responses.

Quote Request

Request a Quote for 1-Phenethyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.